molecular formula C₂₈H₃₆FN₃O₁₂S B1158092 ent-Rosuvastatin Acyl-β-D-glucuronide

ent-Rosuvastatin Acyl-β-D-glucuronide

货号: B1158092
分子量: 657.66
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ent-Rosuvastatin Acyl-β-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₆FN₃O₁₂S and its molecular weight is 657.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacokinetics and Drug Interactions

  • Uptake and Transport Mechanisms :
    • Research indicates that ent-Rosuvastatin Acyl-β-D-glucuronide interacts with various organic anion transporting polypeptides (OATPs), which are crucial for hepatic uptake. Studies have shown that polymorphisms in OATP transporters can significantly affect the systemic exposure of statins, including rosuvastatin and its glucuronides .
    • The sandwich-cultured hepatocyte model has been employed to study the hepatobiliary transport of this metabolite, providing insights into its absorption and elimination pathways .
  • Impact on Cytochrome P450 Enzymes :
    • Unlike other statins, this compound does not significantly inhibit cytochrome P450 2C8 activity, which is critical for drug metabolism. This characteristic may reduce the risk of drug-drug interactions compared to other statins .

Toxicological Studies

  • Hepatotoxicity Assessment :
    • The formation of acyl glucuronides has been linked to potential hepatotoxic effects. Studies have indicated that while some acyl glucuronides exhibit reactivity with protein nucleophiles, leading to toxicity, this compound has shown a lower propensity for such interactions . This suggests a favorable safety profile in comparison to other drugs that form reactive metabolites.
  • Comparative Toxicology :
    • Comparative studies have examined the differences in toxicity profiles among various non-steroidal anti-inflammatory drugs (NSAIDs) and statins. The findings suggest that structural modifications in drugs can influence their metabolic pathways and associated toxicities .

Clinical Applications

  • Efficacy in Lipid Management :
    • Clinical trials have demonstrated that rosuvastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels more effectively than atorvastatin. The role of this compound in achieving these lipid-lowering effects is critical, as it is one of the primary metabolites contributing to the overall efficacy of rosuvastatin therapy .
  • Patient Tolerability :
    • Both ent-Rosuvastatin and its acyl glucuronide are well tolerated among patients, with low incidences of serious adverse events reported in clinical settings . This highlights the importance of understanding the pharmacokinetics of this metabolite for optimizing treatment regimens.

Data Summary Table

Application AreaFindingsReferences
PharmacokineticsInvolvement with OATP transporters; minimal CYP2C8 inhibition
ToxicologyLower reactivity compared to other acyl glucuronides; favorable safety profile
Clinical EfficacySignificant LDL-C reduction; better tolerability compared to atorvastatin

属性

分子式

C₂₈H₃₆FN₃O₁₂S

分子量

657.66

同义词

1-[(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。